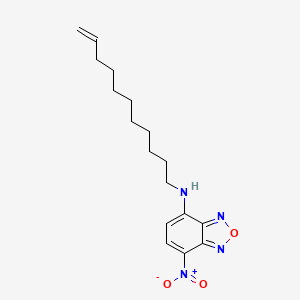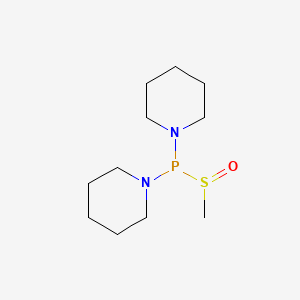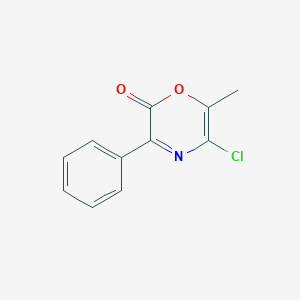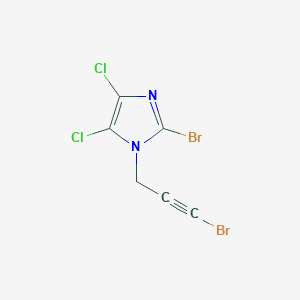![molecular formula C13H24O2 B12549815 2-(Diethoxymethyl)bicyclo[2.2.2]octane CAS No. 143138-35-6](/img/structure/B12549815.png)
2-(Diethoxymethyl)bicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethoxymethyl)bicyclo[222]octane is a compound that belongs to the bicyclo[222]octane family, which is characterized by a unique and rigid bicyclic structure
Méthodes De Préparation
The synthesis of 2-(Diethoxymethyl)bicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition reaction that forms a six-membered ring, which is then subjected to ring-closing metathesis to form the bicyclo[2.2.2]octane structure . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(Diethoxymethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(Diethoxymethyl)bicyclo[2.2.2]octane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as inhibitors of enzymes like topoisomerase II, which is involved in DNA replication and repair . Additionally, it has applications in materials science, where its rigid structure can be utilized in the design of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-(Diethoxymethyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. For example, as a topoisomerase II inhibitor, it promotes DNA-interstrand cross-linking, thereby interfering with DNA replication and repair processes . This mechanism is crucial for its potential use as an antineoplastic agent.
Comparaison Avec Des Composés Similaires
2-(Diethoxymethyl)bicyclo[2.2.2]octane can be compared with other similar compounds, such as bicyclo[2.2.1]heptane (norbornane) and 2-oxabicyclo[2.2.2]octane. While all these compounds share a bicyclic structure, they differ in their ring sizes and substituents. For instance, norbornane has a smaller ring size and different chemical properties, while 2-oxabicyclo[2.2.2]octane incorporates an oxygen atom in its structure, leading to different reactivity and applications .
Propriétés
Numéro CAS |
143138-35-6 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-(diethoxymethyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O2/c1-3-14-13(15-4-2)12-9-10-5-7-11(12)8-6-10/h10-13H,3-9H2,1-2H3 |
Clé InChI |
HNOAGYCSLNLCDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1CC2CCC1CC2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)





![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)


![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)



